5-Bromo-2-fluorobenzyl alcohol

Descripción

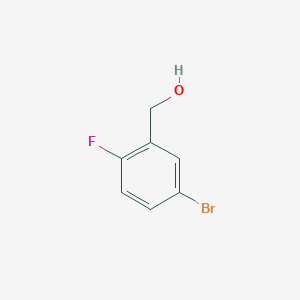

Structure

3D Structure

Propiedades

IUPAC Name |

(5-bromo-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSBHJFKMGLWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378400 | |

| Record name | 5-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99725-13-0 | |

| Record name | 5-Bromo-2-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99725-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Fluorobenzyl Alcohol

Historical Development of Synthetic Routes

The synthesis of substituted benzyl (B1604629) alcohols like 5-bromo-2-fluorobenzyl alcohol is intrinsically linked to the broader evolution of organic synthesis, particularly the development of selective reducing agents. Historically, the preparation of benzyl alcohols often involved the hydrolysis of benzyl halides or the Cannizzaro reaction of benzaldehydes lacking alpha-hydrogens youtube.com. However, for highly functionalized molecules such as this compound, these methods are often unsuitable due to harsh conditions or the potential for unwanted side reactions.

The modern synthetic routes to this compound are dominated by reduction-based strategies. A pivotal moment in this development was the discovery of powerful metal hydride reagents. The introduction of Lithium aluminum hydride (LiAlH₄) in 1947 by Finholt, Bond, and Schlesinger provided a potent tool for the reduction of carboxylic acids and esters directly to primary alcohols chemicalbook.com. This discovery opened a direct and efficient pathway from benzoic acid derivatives to their corresponding benzyl alcohols.

Subsequently, the development of more sterically hindered and selective reducing agents, such as Diisobutylaluminum hydride (DIBAL-H), offered chemists greater control over reduction reactions. Initially investigated by Karl Ziegler, DIBAL-H became recognized for its ability to selectively reduce esters to aldehydes at low temperatures, a reaction difficult to achieve with the more powerful LiAlH₄ westliberty.edu. Critically, it was also found that by adjusting stoichiometry and reaction conditions, DIBAL-H could effectively reduce esters to primary alcohols, providing a versatile alternative to LiAlH₄. These developments in hydride-based reduction form the foundation of the primary synthetic methodologies for this compound used today.

Reduction-Based Syntheses

A common and reliable pathway to this compound begins with 5-bromo-2-fluorobenzoic acid. The direct reduction of a carboxylic acid is possible, but a more controlled and frequently employed strategy involves a two-step sequence: esterification of the carboxylic acid followed by the reduction of the resulting ester.

The synthesis typically begins with the esterification of 5-bromo-2-fluorobenzoic acid to form an intermediate, such as Methyl 5-bromo-2-fluorobenzoate. This step is a standard transformation that can be achieved under acidic conditions with methanol (B129727). The subsequent reduction of this ester is the key step in forming the target alcohol.

Diisobutylaluminum hydride (DIBAL-H) is a versatile reagent for this transformation. While widely known for its ability to partially reduce esters to aldehydes at cryogenic temperatures (ca. -78 °C), DIBAL-H can also achieve full reduction to the primary alcohol. By using a higher stoichiometry of the reagent (e.g., greater than two equivalents) or by allowing the reaction to proceed at a higher temperature, the intermediate aldehyde is further reduced to this compound. The stoichiometry of DIBAL-H is a critical parameter; for instance, in the reduction of a similar bromo-substituted ester, 2.2 equivalents of DIBAL-H were shown to selectively reduce the ester group to an alcohol in high yield chemicalbook.com.

Alternatively, stronger, less selective reducing agents like Lithium aluminum hydride (LiAlH₄) can be used. LiAlH₄ readily reduces both esters and carboxylic acids to primary alcohols and is often used when high reactivity is required and selectivity is not a primary concern chemicalbook.com.

| Precursor | Reagent(s) | Key Intermediate | Product |

| 5-Bromo-2-fluorobenzoic Acid | 1. CH₃OH, H⁺ 2. DIBAL-H (>2 equiv.) | Methyl 5-bromo-2-fluorobenzoate | This compound |

| 5-Bromo-2-fluorobenzoic Acid | LiAlH₄ | N/A (Direct Reduction) | This compound |

| Methyl 5-bromo-2-fluorobenzoate | LiAlH₄ | N/A | This compound |

The use of powerful metal hydride reducing agents like DIBAL-H and LiAlH₄ presents significant challenges related to their handling and the required reaction conditions.

Reagent Toxicity and Reactivity:

Lithium aluminum hydride (LiAlH₄): This reagent is highly corrosive to skin, eyes, and mucous membranes chemicalbook.comprinceton.edu. It is classified as a flammable solid that reacts violently with water, releasing hydrogen gas, which can ignite from the heat of the exothermic reaction chemicalbook.comnoaa.gov. It can also ignite in moist air or from friction princeton.edu. Fires involving LiAlH₄ cannot be extinguished with water or carbon dioxide extinguishers; a Class D extinguisher or dry sand is required nj.gov.

Diisobutylaluminum hydride (DIBAL-H): DIBAL-H is also highly reactive. It is often supplied as a solution in a flammable solvent like toluene. The reagent itself is pyrophoric, meaning it can ignite spontaneously on contact with air echemi.com. It also reacts violently with water, liberating flammable gases coleparmer.comfishersci.co.uk. It causes severe skin and eye burns upon contact echemi.comcoleparmer.com.

Stringent Reaction Conditions:

Anhydrous Conditions: Both reagents require strictly anhydrous (water-free) conditions, as they react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Inert Atmosphere: To prevent reaction with atmospheric oxygen and moisture, these reductions must be carried out under an inert atmosphere, typically nitrogen or argon princeton.educoleparmer.com.

Temperature Control: DIBAL-H reductions, particularly when targeting aldehydes, require cryogenic temperatures (e.g., -78 °C) to prevent over-reduction. While the reduction to the alcohol is less sensitive, low temperatures are still often employed to control the highly exothermic reaction and minimize by-product formation.

These challenges necessitate the use of specialized equipment, such as Schlenk lines or glove boxes, and demand careful planning and execution by trained personnel chemicalforums.com.

The synthesis of this compound from 5-bromo-2-fluorobenzonitrile (B68940) is a less direct and less commonly documented route. The direct, single-step reduction of the nitrile group to a hydroxymethyl group is challenging. Standard hydride reagents typically convert nitriles to primary amines. For example, LiAlH₄ reduces nitriles to primary amines, while DIBAL-H reduction followed by aqueous workup yields aldehydes.

A plausible, though multi-step, pathway involves the initial reduction of the nitrile to the corresponding primary amine, 5-bromo-2-fluorobenzylamine. This amine can then be converted into a diazonium salt, which is subsequently hydrolyzed to the target benzyl alcohol.

Reduction to Amine: 5-bromo-2-fluorobenzonitrile is reduced to 5-bromo-2-fluorobenzylamine using a strong reducing agent such as LiAlH₄ or through catalytic hydrogenation.

Diazotization and Hydrolysis: The resulting amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form an unstable diazonium salt organic-chemistry.org. The diazonium group is an excellent leaving group (N₂ gas), and upon gentle warming in the aqueous acidic solution, it is displaced by a hydroxyl group, yielding this compound.

A patent exists describing the direct hydrogenation of fluorinated benzonitriles to the corresponding benzyl alcohols using metal catalysts, but specific applications to 5-bromo-2-fluorobenzonitrile are not detailed google.comgoogle.com.

| Starting Material | Reagent(s) | Key Intermediate(s) | Product |

| 5-Bromo-2-fluorobenzonitrile | 1. LiAlH₄ 2. NaNO₂, HCl (aq) | 5-Bromo-2-fluorobenzylamine, (5-Bromo-2-fluorophenyl)methanediazonium chloride | This compound |

This multi-step route from the benzonitrile (B105546) presents several challenges in controlling selectivity and minimizing the formation of by-products.

Initial Reduction: During the reduction of the nitrile to the amine, the aryl halide groups (bromo and fluoro) are generally stable to hydride reagents like LiAlH₄. However, more aggressive conditions or certain catalytic hydrogenation methods could potentially lead to dehalogenation, reducing the yield of the desired amine intermediate.

Diazotization and Hydrolysis: This stage is often the most challenging.

Instability: Aliphatic and benzylic diazonium salts are notoriously unstable compared to their aromatic counterparts and can decompose rapidly, even at low temperatures organic-chemistry.org. Solid diazonium salts can be explosive researchgate.net. Precise temperature control (typically below 5 °C) is crucial to prevent uncontrolled decomposition researchgate.net.

By-product Formation: The carbocation intermediate formed after the loss of N₂ is highly reactive and can undergo reactions other than trapping by water. Potential by-products can arise from reaction with other nucleophiles present (e.g., chloride ions from HCl) or from rearrangement reactions, although rearrangement is less common for simple benzyl carbocations. The formation of phenolic by-products is also a possibility if the reaction conditions are not carefully controlled.

Due to these challenges, the synthesis from 5-bromo-2-fluorobenzoic acid derivatives is generally the more reliable and higher-yielding strategy.

Selective Reduction of 5-Bromo-2-fluorobenzonitrile

Optimization of Reaction Temperature and Pressure

The optimization of reaction parameters such as temperature and pressure is crucial for maximizing yield and purity while ensuring the safety and efficiency of the synthesis of this compound. While specific studies dedicated solely to the optimization of these parameters for every synthetic route are not extensively detailed in publicly available literature, general principles of organic synthesis and information from related procedures allow for an understanding of their importance.

For instance, in the reduction of carbonyl compounds, temperature control is critical. Exothermic reactions, such as those involving powerful reducing agents like lithium aluminum hydride, often require initial cooling to manage the reaction rate and prevent side reactions. Subsequently, the reaction may be allowed to warm to room temperature to ensure completion. Pressure is not typically a critical parameter for these reductions as they are generally carried out at atmospheric pressure.

In the case of diazotization reactions, which are often a key step in the transformation from benzylamine (B48309) precursors, low temperatures (typically 0-5 °C) are essential. Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature throughout the diazotization and subsequent hydrolysis steps is paramount for both safety and achieving a high yield of the desired alcohol. These reactions are also typically conducted at atmospheric pressure.

Catalytic reactions, such as potential organometallic-catalyzed routes, can have more varied temperature and pressure requirements depending on the specific catalyst and reaction type. Some catalytic cycles may require elevated temperatures to achieve a sufficient reaction rate, while others might be designed to run at or near room temperature. Pressure can also be a more significant factor in certain catalytic processes, particularly those involving gaseous reactants, although for the synthesis of this compound, this is less common.

Reduction of Related Carbonyl Compounds

A prevalent and well-established method for the synthesis of this compound involves the reduction of the corresponding carbonyl compound, 5-bromo-2-fluorobenzaldehyde (B134332). This transformation can be efficiently achieved using a variety of reducing agents.

One common and effective method is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent is a mild and selective reducing agent for aldehydes and ketones, making it a suitable choice for this conversion. The reaction is typically carried out by dissolving 5-bromo-2-fluorobenzaldehyde in a solvent such as methanol or ethanol, followed by the portion-wise addition of sodium borohydride at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature. This method is favored for its operational simplicity, high yields, and the relative safety of the reducing agent.

Another route involves the reduction of the corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid. This is a two-step process that first involves the esterification of the carboxylic acid, for example, through reaction with an alcohol in the presence of an acid catalyst. The resulting ester is then reduced to the benzyl alcohol. A powerful reducing agent, such as diisobutylaluminum hydride (DIBAL-H), is often employed for this reduction, particularly if the goal is to stop at the aldehyde stage; however, conditions can be adjusted to favor the formation of the alcohol. Lithium aluminum hydride (LiAlH₄) is another strong reducing agent capable of converting the ester directly to the alcohol. This method is also effective but requires more stringent anhydrous reaction conditions and careful handling of the more reactive reducing agent.

| Starting Material | Reducing Agent | Typical Solvents | Key Considerations |

| 5-Bromo-2-fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild conditions, high selectivity, good yields. |

| 5-Bromo-2-fluorobenzoic acid (via its ester) | Diisobutylaluminum hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | Requires anhydrous conditions, more powerful reducing agents. |

Transformation from Substituted Benzylamine Precursors

An alternative synthetic pathway to this compound is through the transformation of a substituted benzylamine precursor, specifically 5-bromo-2-fluorobenzylamine. This method leverages the well-known chemistry of diazonium salts.

Replacement of Amino Group with Hydroxyl Group

The core of this synthetic strategy is the diazotization of the primary amino group of 5-bromo-2-fluorobenzylamine, followed by the hydrolysis of the resulting diazonium salt. The process begins with the treatment of the benzylamine with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt.

Once the diazonium salt is formed, it can be converted to the corresponding benzyl alcohol by heating the aqueous solution. The diazonium group is an excellent leaving group (as dinitrogen gas), and it is readily displaced by a water molecule acting as a nucleophile. This hydrolysis step effectively replaces the original amino group with a hydroxyl group, yielding this compound.

Advantages of This Synthetic Pathway (Yield, Purity, Industrial Applicability)

This synthetic route offers several potential advantages. A notable advantage is the reported high yield. For instance, a patent has disclosed the synthesis of this compound from 5-bromo-2-fluorobenzylamine with a yield of 84.4%. This suggests that the conversion of the amino group to a hydroxyl group via a diazonium intermediate can be a highly efficient process.

In terms of purity, the evolution of nitrogen gas during the hydrolysis step helps to drive the reaction to completion and simplifies purification, as one of the major byproducts is a gas that is easily removed from the reaction mixture. This can lead to a cleaner reaction profile and a higher purity of the final product.

From an industrial applicability perspective, the starting materials, substituted benzylamines, are often readily available or can be synthesized from their corresponding benzonitriles. The reagents used in the diazotization and hydrolysis steps (sodium nitrite, mineral acids) are inexpensive and readily available in bulk, which is a significant consideration for large-scale production. However, the instability of diazonium salts requires strict temperature control and careful handling, which can add to the engineering and safety costs on an industrial scale. Despite this, the high yields and relatively straightforward purification can make this a viable and attractive option for the commercial synthesis of this compound.

Novel Synthetic Pathways and Catalytic Approaches

The development of novel and more efficient synthetic methods is a constant endeavor in organic chemistry. For the synthesis of this compound, the exploration of new catalytic approaches, particularly those involving organometallic catalysts, holds significant promise.

Exploration of Organometallic-Catalyzed Routes

While specific, well-documented examples of the synthesis of this compound using organometallic-catalyzed routes are not prevalent in the current literature, the potential for such methods can be inferred from the broader field of organometallic chemistry. Catalysts based on transition metals such as palladium and rhodium have revolutionized the synthesis of a wide array of organic molecules, including substituted benzyl alcohols.

Palladium-catalyzed cross-coupling reactions, for example, are a cornerstone of modern organic synthesis. It is conceivable that a route could be developed involving the coupling of a suitable organometallic reagent with a functionalized formaldehyde (B43269) equivalent, or the direct C-H functionalization of a simpler precursor. Palladium-catalyzed C-H activation is a rapidly developing field that could offer a more direct and atom-economical approach to synthesizing functionalized aromatic compounds like this compound.

Rhodium catalysts are also known to be effective in a variety of transformations that could potentially be applied to the synthesis of this target molecule. For instance, rhodium-catalyzed additions of arylboronic acids to formaldehyde or other electrophiles could provide a pathway to the desired benzyl alcohol.

The exploration of these organometallic-catalyzed routes represents a frontier in the synthesis of this compound. The development of such methods could lead to more efficient, selective, and environmentally benign synthetic processes. The table below outlines some general organometallic approaches that could be investigated for this purpose.

| Catalytic System | Potential Reaction Type | Precursors | Potential Advantages |

| Palladium-based catalysts | Cross-coupling, C-H functionalization | Aryl halides/triflates and an appropriate coupling partner, or a simpler aromatic precursor for C-H activation. | High selectivity, broad functional group tolerance, potential for direct synthesis from simple precursors. |

| Rhodium-based catalysts | Addition of organoboron reagents to electrophiles | Arylboronic acids and formaldehyde derivatives. | Mild reaction conditions, high catalytic activity. |

Photochemical and Electrochemical Synthesis Methods

The synthesis of this compound via photochemical and electrochemical routes represents an area of growing interest, driven by the principles of green chemistry which favor reducing the reliance on harsh chemical reagents. While specific literature detailing the direct photochemical or electrochemical synthesis of this compound is not abundant, the feasibility of these methods can be inferred from studies on related compounds and reactions.

Photochemical Synthesis: Photochemical reactions utilize light to initiate chemical transformations. For the synthesis of benzyl alcohols, this often involves the photoreduction of the corresponding aldehyde or carboxylic acid. The reductive coupling of aromatic aldehydes to 1,2-diols has been successfully demonstrated using sunlight in isopropanol, highlighting the potential of light-induced reactions for carbonyl reduction. rsc.org This process avoids the formation of significant side products often seen in chemical reductions. rsc.org Another relevant area is the photochemical oxidation of benzyl alcohols to aldehydes, which, although the reverse reaction, establishes that the benzylic C-H bond can be targeted photochemically. organic-chemistry.orgresearchgate.net These studies suggest that a photochemical reduction of 5-bromo-2-fluorobenzaldehyde could be a viable synthetic pathway, potentially using a suitable photosensitizer and a hydrogen donor.

Electrochemical Synthesis: Electrochemical methods use electrical energy to drive non-spontaneous chemical reactions. These techniques offer high selectivity and can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. mdpi.com The synthesis of fluorinated organic compounds is an area where electrochemical methods have been explored. thieme-connect.comresearchgate.netrsc.orgacs.org

A highly relevant example is the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid. electrochemsci.org This study demonstrates that the carbon-halogen bond in a similar molecule can be selectively reduced electrochemically. The synthesis of this compound could be envisioned via the electrochemical reduction of 5-bromo-2-fluorobenzaldehyde or 5-bromo-2-fluorobenzoic acid. Electrochemical oxidation of benzyl alcohols has also been demonstrated, indicating the electrochemical activity of the benzylic position. mdpi.com

The following table illustrates potential electrochemical reduction approaches based on literature for similar compounds.

| Precursor | Electrode Material | Electrolyte/Solvent | Potential Product | Notes |

| 5-Bromo-2-fluorobenzaldehyde | Lead (Pb) or Mercury (Hg) | Aqueous acid or organic solvent with supporting electrolyte | This compound | Reduction of the aldehyde group to an alcohol. |

| 5-Bromo-2-fluorobenzoic acid | Dendritic Ag/Cu | NaOH solution | This compound | Reduction of the carboxylic acid to an alcohol. Conditions would need to be optimized to prevent dehalogenation, as seen with similar substrates. electrochemsci.org |

| Toluene derivative | Carbon anode/cathode | n-Bu4NBF4 | Benzyl alcohol derivative | Demonstrates the feasibility of electrochemical reactions at the benzylic position. mdpi.com |

This table presents hypothetical pathways based on established electrochemical reductions of similar functional groups and molecules.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves careful consideration of solvents, maximizing atom economy, reducing waste, and utilizing benign reagents.

The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Ideal green solvents are non-toxic, derived from renewable resources, biodegradable, and easily recyclable. wikipedia.org

For the synthesis of this compound, which typically involves the reduction of the corresponding aldehyde or benzoic acid, several green solvent alternatives to traditional volatile organic compounds (VOCs) can be considered.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent choice for green synthesis. wikipedia.org The reduction of various aldehydes and ketones with sodium borohydride (NaBH₄) has been shown to be efficient in water, often accelerated by microwave irradiation. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (sc-CO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative that can be used for extractions and as a reaction medium. wikipedia.org

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures. Their negligible vapor pressure makes them a safer alternative to volatile solvents. ILs have been used as catalysts and solvents in reactions like the Knoevenagel condensation. ajgreenchem.com

Solvent-free (Mechanochemical) Methods: A particularly green approach is to eliminate the solvent altogether. Mechanochemical synthesis, where reactions are induced by grinding solid reactants together, has been successfully applied to aromatic nucleophilic fluorination, a key step in creating fluorinated aromatics. rsc.orgrsc.org This method is fast, energy-efficient, and avoids the use of toxic, high-boiling point solvents. rsc.orgrsc.org

The following table compares potential solvents for the synthesis of this compound based on green chemistry principles.

| Solvent | Green Attributes | Potential Application |

| Water | Non-toxic, renewable, non-flammable | NaBH₄ reduction of 5-bromo-2-fluorobenzaldehyde researchgate.net |

| Ethanol | Renewable, biodegradable, low toxicity | Reduction reactions, extractions |

| Supercritical CO₂ | Non-toxic, non-flammable, readily available | Product extraction and purification wikipedia.org |

| Ionic Liquids (e.g., [Bmim][OAc]) | Low volatility, recyclable | Catalysis and reaction medium ajgreenchem.com |

| No Solvent (Mechanochemistry) | Eliminates solvent waste, energy efficient | Potential for solid-state reduction or precursor synthesis rsc.orgrsc.org |

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.

The synthesis of this compound is often achieved by reducing 5-bromo-2-fluorobenzoic acid or 5-bromo-2-fluorobenzaldehyde. The choice of reducing agent significantly impacts the atom economy.

Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) as the reductant with a metal catalyst. In theory, this approach has 100% atom economy as all the atoms of the hydrogen are incorporated into the product or form water. The hydrogenation of benzoic acid to benzyl alcohol has been demonstrated with high selectivity. qub.ac.uk

Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective but have lower atom economy. For instance, in a NaBH₄ reduction, only one of the four hydrogen atoms is utilized per molecule of NaBH₄, with the boron and sodium atoms forming inorganic waste byproducts.

The development and use of reagents with low toxicity and environmental impact is a key goal of green chemistry.

Bioreduction: An innovative green approach is the use of biological systems as reagents. The bioreduction of aromatic aldehydes to their corresponding alcohols has been achieved using an extract of Aloe vera under microwave irradiation. researchgate.netscielo.org.mx This method avoids the use of metal hydrides and relies on enzymes present in the plant extract as the reducing agent in an aqueous medium. researchgate.netscielo.org.mx

Benign Metal Reductants: While many metal-based reductions can be hazardous, some can be performed under environmentally friendly conditions. The reduction of aryl ketones and aldehydes using zinc powder in an aqueous alkaline solution has been reported as a convenient and benign method. researchgate.net

Catalytic Systems: Transitioning from stoichiometric reagents to catalytic systems is a fundamental strategy. As mentioned, catalytic hydrogenation is a prime example. The development of efficient catalysts allows reactions to proceed with high selectivity under milder conditions, reducing energy consumption and the need for hazardous reagents. researchgate.net

The table below outlines some environmentally benign reagents potentially applicable to the synthesis of this compound.

| Reagent Type | Specific Example | Reaction | Green Advantage |

| Biocatalyst | Aloe vera extract | Reduction of 5-bromo-2-fluorobenzaldehyde | Renewable, non-toxic, aqueous medium, mild conditions researchgate.netscielo.org.mx |

| Metal Reductant | Zinc powder | Reduction of 5-bromo-2-fluorobenzaldehyde | Low toxicity, aqueous conditions researchgate.net |

| Catalytic System | H₂ with Pt/SnO₂ catalyst | Hydrogenation of 5-bromo-2-fluorobenzoic acid | High atom economy, catalyst can be recycled qub.ac.uk |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Derivatization Studies of 5 Bromo 2 Fluorobenzyl Alcohol

Reactions of the Hydroxyl Group

The primary alcohol moiety in 5-bromo-2-fluorobenzyl alcohol is a key site for various chemical modifications, including oxidation, esterification, etherification, and halogenation.

Oxidation to Carbonyl Compounds (Aldehydes, Carboxylic Acids)

The oxidation of the primary alcohol group can yield either the corresponding aldehyde, 5-bromo-2-fluorobenzaldehyde (B134332), or the carboxylic acid, 5-bromo-2-fluorobenzoic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

The selective oxidation to 5-bromo-2-fluorobenzaldehyde can be achieved using mild oxidizing agents. Manganese dioxide (MnO₂) is a common reagent for this transformation, offering the advantage of preventing over-oxidation to the carboxylic acid. The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature.

For the synthesis of 5-bromo-2-fluorobenzaldehyde, pyridinium (B92312) dichromate (PDC) is another effective reagent. guidechem.com The process involves the oxidation of this compound using PDC. guidechem.com

The further oxidation of the aldehyde to a carboxylic acid requires stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose. smolecule.comlibretexts.org The reaction conditions typically involve heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion to the carboxylic acid. chemguide.co.uk

Table 1: Oxidation Reactions of this compound

| Product | Reagent | Conditions | Reference |

|---|---|---|---|

| 5-Bromo-2-fluorobenzaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane, 20°C, 48 hours | |

| 5-Bromo-2-fluorobenzaldehyde | Pyridinium Dichromate (PDC) | Not specified | guidechem.com |

| 5-Bromo-2-fluorobenzoic acid | Potassium Permanganate (KMnO₄) | Not specified | smolecule.comlibretexts.org |

| 5-Bromo-2-fluorobenzoic acid | Chromium Trioxide (CrO₃) | Not specified | smolecule.com |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with acyl chlorides or anhydrides. For example, it can be converted to its corresponding acetate, propionate, or butyrate (B1204436) esters. google.com

Etherification reactions are also common. The hydroxyl group can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form an alkoxide, which then reacts with an alkyl halide to form an ether. evitachem.comsmolecule.com For instance, the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate yields 5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde. smolecule.com

Halogenation of the Benzyl (B1604629) Alcohol Moiety

The hydroxyl group of the benzyl alcohol can be replaced by a halogen atom through various halogenation reactions. This transformation converts the alcohol into a more reactive benzyl halide, which is a versatile precursor for further synthetic manipulations.

Reactivity of the Halogenated Aromatic Ring

The bromine atom on the aromatic ring of this compound is a key handle for introducing molecular diversity through cross-coupling reactions.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Buchwald-Hartwig Couplings)

The bromine atom serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is a prominent example. yonedalabs.com In this reaction, the aryl bromide is coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comresearchgate.net The reaction is tolerant of a wide range of functional groups. researchgate.net

The Buchwald-Hartwig amination is another powerful cross-coupling reaction that can be employed to form a carbon-nitrogen bond at the bromine position. This reaction involves the coupling of the aryl bromide with an amine in the presence of a palladium catalyst and a base.

Table 2: Suzuki-Miyaura Cross-Coupling Reaction Components

| Component | Examples | Role |

|---|---|---|

| Electrophile | Aryl bromides, iodides, chlorides, triflates | Carbon skeleton to be coupled |

| Nucleophile | Boronic acids, boronic esters | Carbon skeleton to be coupled |

| Catalyst | Palladium complexes (e.g., Pd(dppf)Cl₂) | Facilitates the reaction cycle |

| Base | Carbonates, phosphates, hydroxides | Activates the boronic acid |

| Solvent | Dioxane, THF, DMF, Toluene, Water | Solubilizes reactants and catalyst |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine

The reactivity of aryl fluorides in nucleophilic aromatic substitution (SNAr) reactions is a subject of significant interest in organic synthesis. In the case of this compound, the fluorine atom, typically a poor leaving group in nucleophilic substitution reactions like SN1 and SN2, can become a viable leaving group due to the electronic effects of the substituents on the aromatic ring. escholarship.org The presence of the electron-withdrawing bromine atom and the benzene (B151609) ring itself contributes to the activation of the C-F bond towards nucleophilic attack.

The general mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. The subsequent elimination of the fluoride (B91410) leaving group restores the aromaticity of the ring. For a successful SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient. The rate of reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. escholarship.org In this compound, the bromine atom is situated meta to the fluorine, which provides some electron-withdrawing effect, albeit less pronounced than an ortho or para substituent.

While the bromine atom in this compound can also be a site for nucleophilic substitution, the displacement of fluorine in SNAr reactions on fluorinated aromatic compounds is well-documented, particularly when the ring is activated. researchgate.net The high electronegativity of fluorine can enhance the electrophilicity of the carbon atom to which it is attached, facilitating the initial nucleophilic attack. escholarship.org

Illustrative examples of potential SNAr reactions involving the fluorine atom of this compound with various nucleophiles are presented in the table below. These reactions are hypothetical and serve to demonstrate the expected reactivity based on established principles of SNAr reactions.

| Nucleophile (Nu) | Reagent | Product |

| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 5-Bromo-2-methoxybenzyl alcohol |

| Amine | Ammonia (NH₃) | 5-Amino-2-bromobenzyl alcohol |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Bromo-2-(phenylthio)benzyl alcohol |

It is important to note that reaction conditions, such as temperature, solvent, and the nature of the nucleophile, play a crucial role in the outcome of these reactions. researchgate.net For instance, polar aprotic solvents are often employed to facilitate SNAr reactions.

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents.

In this compound, the hydroxyl group of the benzylic alcohol can act as a directing metalation group. The coordination of the lithium base to the oxygen atom of the hydroxyl group positions the base in proximity to the ortho C-H bond (at the C6 position), leading to its selective deprotonation. The fluorine and bromine atoms also influence the acidity of the ring protons, but the directing effect of the hydroxyl group is generally dominant in this scenario.

The process begins with the deprotonation of the acidic hydroxyl proton by an organolithium reagent, such as n-butyllithium (n-BuLi), to form a lithium alkoxide. A second equivalent of the organolithium reagent then abstracts a proton from the ortho position (C6) to generate a dianion intermediate. This ortho-lithiated species can then react with various electrophiles.

A closely related example is the lithiation of 1-bromo-4-fluorobenzene (B142099) with lithium diisopropylamide (LDA), which results in the formation of (5-bromo-2-fluorophenyl)lithium. This demonstrates the feasibility of lithiation at the position ortho to the fluorine and meta to the bromine.

The general scheme for a DoM reaction of this compound is as follows:

Deprotonation: Reaction with at least two equivalents of an organolithium base (e.g., n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).

Electrophilic Quench: Introduction of an electrophile to react with the ortho-lithiated intermediate.

Below is a table illustrating potential derivatizations of this compound via DoM strategies with various electrophiles.

| Electrophile | Reagent | Product |

| Carbon dioxide | CO₂ (gas), then H₃O⁺ workup | 6-Bromo-3-(hydroxymethyl)-2-fluorobenzoic acid |

| Aldehyde | Benzaldehyde (PhCHO) | (6-Bromo-2-fluoro-3-(hydroxymethyl)phenyl)(phenyl)methanol |

| Ketone | Acetone ((CH₃)₂CO) | 2-(6-Bromo-2-fluoro-3-(hydroxymethyl)phenyl)propan-2-ol |

| Silyl halide | Trimethylsilyl chloride (TMSCl) | 5-Bromo-2-fluoro-6-(trimethylsilyl)benzyl alcohol |

These examples highlight the versatility of DoM in introducing new functional groups at a specific position on the aromatic ring of this compound, providing a pathway to a variety of substituted derivatives.

Applications of 5 Bromo 2 Fluorobenzyl Alcohol in Advanced Organic Synthesis

Role as a Versatile Intermediate and Building Block

5-Bromo-2-fluorobenzyl alcohol serves as a crucial and versatile intermediate in the field of organic synthesis. fishersci.nochemicalbook.com Its unique structure, featuring a bromine atom, a fluorine atom, and a primary alcohol functional group on a benzene (B151609) ring, allows for a wide array of chemical transformations. This makes it an essential building block for the creation of more complex molecules, particularly in the pharmaceutical and fine chemical industries. fishersci.noevitachem.comnbinno.com

The presence of the bromine and fluorine atoms on the aromatic ring influences its reactivity, making it a valuable precursor for various synthetic applications. The alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, while the bromine atom can participate in cross-coupling reactions or be substituted by other functional groups. This versatility allows chemists to introduce the bromo- and fluoro-substituted benzyl (B1604629) moiety into a larger molecular framework.

Construction of Complex Molecular Architectures

The strategic placement of the bromo and fluoro substituents on the benzyl alcohol core makes it an ideal starting material for the construction of intricate molecular architectures. guidechem.com The bromine atom, for instance, can be readily converted into other functional groups through reactions like Suzuki or Sonogashira coupling, enabling the formation of carbon-carbon bonds and the assembly of more elaborate structures.

This compound is particularly valuable in the synthesis of heterocyclic compounds, such as indazoles and quinazolines, which are significant scaffolds in medicinal chemistry due to their potential anti-cancer and anti-inflammatory properties. The ability to selectively functionalize the molecule at different positions allows for the precise construction of target molecules with desired biological activities.

Precursor in Multi-Step Synthetic Sequences

This compound is frequently employed as a key precursor in multi-step synthetic pathways. osti.gov Its functional groups can be sequentially modified to build up molecular complexity. For example, the alcohol can be oxidized to the corresponding aldehyde, 5-bromo-2-fluorobenzaldehyde (B134332), which is another important intermediate. guidechem.com This aldehyde can then undergo a variety of reactions, including condensations and additions, to form a diverse range of products.

A typical synthetic sequence might involve the initial protection of the alcohol group, followed by a reaction at the bromine-substituted position, and finally, deprotection and further transformation of the alcohol functionality. This step-wise approach allows for controlled and efficient synthesis of complex target molecules.

Stereoselective Synthesis Utilizing Chiral Derivatives of this compound

While information specifically on chiral derivatives of this compound is limited in the provided search results, the principles of stereoselective synthesis can be applied to this scaffold. Chiral auxiliaries or catalysts can be employed to introduce stereocenters into molecules derived from this compound, leading to the formation of specific stereoisomers. rsc.orgdoi.orgnih.govresearchgate.net

For instance, the reduction of a ketone derived from this compound using a chiral reducing agent could yield a specific enantiomer of the corresponding secondary alcohol. Similarly, asymmetric reactions catalyzed by chiral transition metal complexes could be used to create chiral centers in molecules containing the 5-bromo-2-fluorobenzyl moiety. The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of pharmaceuticals, as different stereoisomers can have vastly different biological activities.

Combinatorial Chemistry and Library Synthesis Applications

The versatile nature of this compound makes it a valuable building block in combinatorial chemistry and the synthesis of compound libraries. crysdotllc.comuomustansiriyah.edu.iq Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules. uomustansiriyah.edu.iq The multiple reaction sites on this compound allow for the introduction of diverse substituents, leading to the generation of a library of compounds.

For example, the alcohol group can be reacted with a variety of carboxylic acids to form a library of esters. Simultaneously, the bromine atom can be used in various cross-coupling reactions with a range of boronic acids or alkynes to introduce further diversity. This parallel synthesis approach is a powerful tool in drug discovery, allowing for the rapid screening of many compounds to identify those with desired biological properties. uomustansiriyah.edu.iqresearchgate.net

Medicinal Chemistry and Pharmacological Relevance of 5 Bromo 2 Fluorobenzyl Alcohol Derivatives

Intermediate in Pharmaceutical Drug Discovery and Development

5-Bromo-2-fluorobenzyl alcohol is a key building block in the synthesis of complex organic molecules for the pharmaceutical industry. Its utility stems from the presence of multiple reactive sites: the hydroxyl group, the bromine atom, and the fluorine atom, which allow for a variety of chemical transformations. This compound and its direct oxidation product, 5-bromo-2-fluorobenzaldehyde (B134332), serve as crucial intermediates in the creation of a diverse range of therapeutic agents. guidechem.combelievechemical.com The strategic placement of the bromo and fluoro substituents on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule, making it a valuable precursor for targeted drug design.

Synthesis of Fluorine-Containing Therapeutic Agents

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a significant starting material for the synthesis of various fluorine-containing therapeutic agents. guidechem.combelievechemical.com

5-Bromo-2-fluorobenzaldehyde, which is synthesized from this compound, is an important intermediate in the development of Prostaglandin (B15479496) D2 (PGD2) inhibitors. guidechem.combelievechemical.com PGD2 is a lipid mediator involved in inflammatory processes, particularly in allergic diseases like asthma. guidechem.com By inhibiting the action of PGD2, these therapeutic agents can help to alleviate the symptoms of such conditions. The synthesis of these inhibitors often involves the use of 5-bromo-2-fluorobenzaldehyde as a key structural component. believechemical.com One method to produce this key aldehyde is through the oxidation of this compound. chembk.com

Application in Targeting Protein-Protein Interactions

Information on the direct application of this compound in the synthesis of compounds specifically designed to target protein-protein interactions is not sufficiently available in the reviewed literature.

Role in Enzyme Modulation and Allosteric Inhibition

Derivatives of this compound have been instrumental in the development of molecules that can modulate the activity of enzymes, including through allosteric inhibition. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity.

One notable application is in the synthesis of positive allosteric modulators (N-PAMs) for Nicotinamide Phosphoribosyltransferase (NAMPT). acs.org NAMPT is a crucial enzyme in the NAD+ salvage pathway, and its activation is a therapeutic strategy for conditions associated with depleted NAD+ levels. nih.gov A specific derivative, (S)-N-(4-Bromo-2-fluorobenzyl)-1-(2-(3-fluoro-4-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxamide, has been synthesized and studied for its ability to enhance NAMPT activity. acs.org

Furthermore, 5-bromo-2-fluorobenzaldehyde is a precursor for synthesizing inhibitors of BRSK2 (BR serine/threonine kinase 2), an enzyme implicated in the regulation of NRF2-mediated transcription, which plays a role in cellular stress responses and has been linked to neurodegenerative disorders and cancer. openlabnotebooks.org The synthesis of these BRSK2 inhibitors begins with the conversion of 5-bromo-2-fluorobenzaldehyde to a 6-bromoquinazolin-2-amine (B112188) intermediate. openlabnotebooks.org

Table 1: Examples of Enzyme Modulators Derived from this compound Scaffolds

| Target Enzyme | Derivative Class | Starting Material | Therapeutic Relevance |

| NAMPT | Pyrazolopyrimidine N-PAMs | This compound derivative | Metabolic disorders, aging |

| BRSK2 | Quinazoline (B50416) inhibitors | 5-Bromo-2-fluorobenzaldehyde | Neurodegenerative disorders, cancer |

Development of Photodynamic Therapy (PDT) Agents

This compound derivatives have been explored in the creation of agents for photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. A key strategy in PDT is to target the mitochondria of cancer cells.

Research has led to the synthesis of triphenylphosphonium-conjugated compounds designed to accumulate in mitochondria. One such potential anticancer agent is (6-(2-amino-9-(4-bromo-2-fluorobenzyl)-6-chloro-8-oxo-8,9-dihydro-7H-purin-7-yl)hexyl)triphenylphosphonium. acs.org This molecule incorporates the 5-bromo-2-fluorobenzyl moiety, which is attached to a purine (B94841) scaffold, and a triphenylphosphonium group that directs the compound to the mitochondria. acs.org The presence of the bromine atom may also contribute to the photosensitizing properties of the molecule through the heavy-atom effect.

Synthesis of Compounds for Neurological and Cardiovascular Conditions

The 5-bromo-2-fluorobenzyl scaffold is a valuable component in the synthesis of drugs targeting neurological and cardiovascular diseases.

In the realm of neurological disorders, as mentioned previously, inhibitors of the BRSK2 enzyme have been synthesized from 5-bromo-2-fluorobenzaldehyde. openlabnotebooks.org The dysregulation of pathways involving BRSK2 has been associated with neurodegenerative conditions, making these inhibitors promising candidates for further research. openlabnotebooks.org

For cardiovascular-related conditions, 5-bromo-2-fluorobenzaldehyde is a key starting material in the synthesis of ipragliflozin (B1672104). chemicalbook.comgoogle.com Ipragliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. chemicalbook.com SGLT2 inhibitors have demonstrated significant cardiovascular benefits in patients with diabetes. The synthesis of ipragliflozin involves the reaction of lithiated benzo[b]thiophene with 5-bromo-2-fluorobenzaldehyde to form a key alcohol intermediate. chemicalbook.com

Table 2: Pharmaceutical Agents for Neurological and Cardiovascular Conditions Synthesized from this compound Precursors

| Drug/Compound Class | Therapeutic Area | Condition | Role of this compound/aldehyde |

| BRSK2 Inhibitors | Neurology | Neurodegenerative disorders | Key starting material for the quinazoline core |

| Ipragliflozin | Cardiovascular/Metabolic | Type 2 Diabetes | Key starting material for the dibenzylic alcohol intermediate |

Materials Science Applications of 5 Bromo 2 Fluorobenzyl Alcohol Derivatives

Design of Organic Semiconductors

The molecular structure of 5-Bromo-2-fluorobenzyl alcohol derivatives makes them promising candidates for the synthesis of organic semiconductors. The aromatic core, combined with the electron-withdrawing nature of the fluorine and bromine atoms, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a crucial aspect in the design of materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.

Derivatives such as 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene are utilized in the production of advanced materials like organic semiconductors. The benzothiophene (B83047) core is a well-known electron-rich unit used in many high-performance organic semiconductors. The introduction of the 5-bromo-2-fluorobenzyl group can modify the material's charge transport properties and its stability. The fluorine atom can enhance metabolic stability and influence the molecule's binding affinity, while the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, to build more complex, conjugated systems. This versatility allows for the creation of a diverse library of materials with specific electronic properties. For instance, indaceno derivatives, which are a class of organic semiconductors, can incorporate bromo-fluorophenyl components in their structure. google.com

Development of Liquid Crystals

The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of liquid crystals (LCs). Fluorinated derivatives often exhibit desirable properties such as high polarity, chemical and thermal stability, and low viscosity. The presence of both a bromine and a fluorine atom in derivatives of this compound offers a route to creating liquid crystalline materials with specific mesomorphic and electro-optical characteristics.

The introduction of fluorine atoms into the molecular core can significantly affect the mesophase behavior, transition temperatures, and dielectric anisotropy of liquid crystals. beilstein-journals.orgresearchgate.net For example, laterally fluorinated azo-ester compounds have been shown to form various liquid crystal phases, with the specific phase depending on the nature of other terminal substituents. tandfonline.com The bromine atom can act as a polar group that influences the intermolecular interactions, which are fundamental to the formation of liquid crystalline phases. tandfonline.com

Research has shown that derivatives of similar structures, such as (1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine, are used in nematic liquid crystals. vulcanchem.com Furthermore, patent literature describes liquid crystal compositions containing complex molecules like 2-((4-bromo-2-fluorophenyl)ethynyl)-1-fluoro-3-methyl-5-pentylbenzene, highlighting the utility of the bromo-fluorophenyl moiety in this field. google.com These examples demonstrate that the rigid aromatic core and the polar substituents derived from this compound are key features for their application in liquid crystal displays (LCDs) and other electro-optic devices.

Formulation of Specialty Polymers and Resins

Derivatives of this compound are valuable monomers for the synthesis of specialty polymers and resins, particularly high-performance materials like poly(arylene ether)s. researchgate.net These polymers are known for their exceptional properties, which can be further enhanced by the incorporation of fluorine and bromine atoms.

Improvement of Chemical Resistance

The chemical inertness of the C-F bond also imparts excellent chemical resistance to polymers. Fluoropolymers are known for their resistance to a wide range of solvents, acids, and bases. rushim.ru By incorporating this compound derivatives into polymer structures, materials with enhanced durability and resistance to harsh chemical environments can be formulated. Poly(arylene ether)s are noted for their good resistance to hydrolysis and oxidation, properties that are enhanced by fluorination. researchgate.net This makes them suitable for applications in demanding industrial environments, such as in the aerospace, automotive, and chemical processing industries, where materials are exposed to corrosive chemicals. rushim.ru

Advanced Analytical and Spectroscopic Characterization in Research on 5 Bromo 2 Fluorobenzyl Alcohol

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 5-Bromo-2-fluorobenzyl alcohol from starting materials, byproducts, and other impurities, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like benzyl (B1604629) alcohols. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating aromatic compounds based on their hydrophobicity. In the analysis of benzyl alcohol and its derivatives, C8 or C18 columns are frequently employed. jpionline.org A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and a buffered aqueous solution, like potassium dihydrogen phosphate, to control the pH and ensure reproducible retention times. jpionline.org Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. jpionline.org The specific wavelengths of 222 nm and 254 nm have been shown to be effective for detecting related compounds. jpionline.org HPLC methods are not only used for final purity assessment but also for in-process monitoring of reactions, such as tracking the consumption of starting materials and the formation of the product. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., Kromasil 100-5 C8, 250 mm x 4.6 mm, 5 µm) | jpionline.org |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and buffered water (e.g., Potassium Dihydrogen Phosphate) | jpionline.orgsielc.com |

| Flow Rate | 1.0 - 1.5 mL/min | jpionline.orgoup.com |

| Detection | UV at 222 nm or 254 nm | jpionline.org |

| Application | Purity determination, reaction monitoring, and isolation of impurities. | google.comsielc.com |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of column is critical, with non-polar columns like those with a 5% phenyl polysiloxane phase (e.g., DB-5, HP-5) or wax-type capillary columns being suitable. researchgate.net A typical GC method involves a temperature program that starts at a lower temperature (e.g., 50-100°C) and gradually ramps up to a higher temperature (e.g., 250-280°C) to ensure the elution of all components. researchgate.netscholarsresearchlibrary.com For halogenated compounds like this compound, a halogen-specific detector (XSD) can provide enhanced selectivity and sensitivity. nih.gov GC-MS is particularly valuable as it provides not only retention time data for purity assessment but also mass spectra that aid in structural confirmation. scholarsresearchlibrary.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., DB-5, HP-INNOWAX, VF-5MS) | researchgate.netrsc.orgnist.gov |

| Carrier Gas | Helium or Nitrogen | nist.govlongdom.org |

| Temperature Program | Initial: 50-100°C, Ramp: 10-20°C/min, Final: 250-280°C | researchgate.netscholarsresearchlibrary.com |

| Injector Temperature | 230-280°C | researchgate.netscholarsresearchlibrary.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS), or Halogen-Specific Detector (XSD) | researchgate.netnih.govlongdom.org |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity of atoms can be determined.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton. The aromatic region would display three signals corresponding to the three protons on the substituted ring. These protons will exhibit complex splitting patterns (multiplets) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The benzylic CH₂ protons would typically appear as a singlet, though it could be split by the adjacent hydroxyl proton or long-range coupling to the fluorine atom. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. Based on data from similar compounds like 2-fluorobenzyl alcohol and 2-bromobenzyl alcohol, the aromatic protons are expected between δ 7.0 and 7.6 ppm, and the benzylic CH₂ protons around δ 4.7 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the benzylic carbon. The signals for the carbons bonded to or near the fluorine atom will appear as doublets due to carbon-fluorine (C-F) coupling, which is a key diagnostic feature. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings. The chemical shifts for the aromatic carbons are predicted to be in the range of δ 115-162 ppm, with the carbon attached to fluorine being the most deshielded. The benzylic carbon signal is expected around δ 58-65 ppm. rsc.org

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds. Since there is one fluorine atom in this compound, the ¹⁹F NMR spectrum would show a single signal, likely a multiplet due to coupling with the neighboring aromatic protons. The chemical shift provides information about the electronic environment of the fluorine atom.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity and Coupling | Reference Analogs |

|---|---|---|---|

| ¹H | Aromatic: ~7.0-7.6 Benzylic (CH₂): ~4.7 Hydroxyl (OH): Variable | Aromatic: Multiplets (due to H-H and H-F coupling) Benzylic: Singlet or doublet Hydroxyl: Broad singlet | rsc.orgchemicalbook.com |

| ¹³C | Aromatic: ~115-162 Benzylic (CH₂): ~58-65 | Aromatic: Signals will show C-F coupling (doublets) Benzylic: Singlet | rsc.orgchemicalbook.com |

| ¹⁹F | ~ -110 to -120 | Multiplet (due to coupling with aromatic protons) | spectrabase.com |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (molecular weight ~205.02 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). nih.gov A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing a single bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edulibretexts.org

Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical or water. libretexts.orglibretexts.org Alpha-cleavage, the breaking of the bond between the aromatic ring and the benzylic carbon, is also a typical fragmentation pathway for benzyl alcohols. libretexts.org The presence of the halogen atoms will influence the fragmentation, leading to characteristic ions in the spectrum. GC-MS data for 2-bromo-5-fluorobenzyl alcohol shows significant peaks at m/z values corresponding to the molecular ion and key fragments. nih.gov

| m/z Value | Possible Fragment Identity | Fragmentation Pathway | Reference |

|---|---|---|---|

| ~204/206 | [C₇H₆BrFO]⁺ (Molecular Ion, M⁺) | Electron Ionization | nih.govmiamioh.edu |

| ~187/189 | [M - OH]⁺ | Loss of hydroxyl radical | libretexts.org |

| ~125 | [M - Br - H₂]⁺ | Loss of bromine and hydrogen | nih.gov |

| ~107 | [C₇H₆F]⁺ | Loss of Br and OH | nih.gov |

| ~91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and fragmentation | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of specific frequencies of infrared radiation. The IR spectrum of this compound would confirm the presence of the hydroxyl and aromatic functionalities. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations typically seen just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. researchgate.net Other key absorptions include the C-O stretching vibration around 1000-1200 cm⁻¹, the C-F stretch, and the C-Br stretch, which would appear at lower frequencies in the fingerprint region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| Alcohol (O-H) | 3200 - 3600 (broad) | Stretching | researchgate.net |

| Aromatic (C-H) | 3010 - 3100 | Stretching | researchgate.net |

| Aromatic (C=C) | 1450 - 1600 | Stretching | researchgate.net |

| Alcohol (C-O) | 1000 - 1200 | Stretching | |

| Fluoroaromatic (C-F) | 1100 - 1400 | Stretching | |

| Bromoaromatic (C-Br) | 500 - 650 | Stretching |

Computational Chemistry and Mechanistic Studies of 5 Bromo 2 Fluorobenzyl Alcohol

Theoretical Investigations of Reactivity and Reaction Mechanisms

Theoretical investigations into the reactivity and reaction mechanisms of molecules like 5-bromo-2-fluorobenzyl alcohol provide fundamental insights into their chemical behavior. These studies can predict how the molecule will react under various conditions, which is essential for its synthesis and application.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

While specific DFT studies on this compound are not prominent, research on related compounds, such as other substituted benzyl (B1604629) alcohols, has been conducted. For example, DFT calculations have been used to elucidate the mechanism for the oxidation of substituted benzyl alcohols. scholarsportal.info In a study on ortho-halogenated benzyl alcohols, DFT calculations were employed to understand their conformational preferences, showing that they can exist in different stable conformations due to intramolecular interactions like OH--X (where X is a halogen) contacts. rsc.org These studies highlight how the electronic effects of substituents, like the bromo and fluoro groups in this compound, can be computationally analyzed to predict chemical behavior.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the prediction of reaction pathways and the characterization of transition states, which are high-energy structures that molecules pass through during a chemical reaction. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism and calculate the activation energy, which determines the reaction rate.

For reactions involving this compound, such as its oxidation to 5-bromo-2-fluorobenzaldehyde (B134332) or its use in nucleophilic substitution reactions, computational methods can be invaluable. Studies on the atmospheric chemistry of benzyl alcohol, for instance, have used DFT to investigate the detailed gas-phase reaction mechanisms with radicals like OH. researchgate.net Similarly, the mechanism of the molybdate-catalysed transfer hydrodeoxygenation of benzyl alcohol has been investigated using a combination of experimental and computational methods, including DFT calculations to suggest a transition state. nih.gov These examples demonstrate the potential of computational chemistry to unravel the complex reaction mechanisms that this compound could undergo.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational modeling is a key tool in SAR, enabling the design of new molecules with desired properties.

Ligand Design and Molecular Docking for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a small molecule (a ligand), such as a derivative of this compound, might bind to a protein target. The information from docking can be used to design new ligands with improved binding affinity and selectivity.

While there are no specific molecular docking studies published for this compound itself, research on derivatives of related compounds showcases this approach. For example, molecular docking studies have been performed on new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol to evaluate their potential as anti-inflammatory agents by predicting their interaction with cyclooxygenase (COX) enzymes. csfarmacie.czcsfarmacie.cz Such studies provide a framework for how computational ligand design and docking could be applied to explore the biological potential of this compound derivatives.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD allows scientists to observe how a molecule behaves over time, providing insights into its conformational changes and its interactions with its environment, such as a solvent or a biological membrane.

For this compound, MD simulations could be used to study its behavior in different solvents or its interaction with a protein binding site. While specific MD simulations for this compound are not found in the literature, studies on benzyl alcohol provide a good example of the methodology. For instance, MD simulations have been used to investigate the competitive and reversible binding of benzyl alcohol to β-cyclodextrin in an aqueous solution. epa.govacs.orgresearchgate.net Other research has used MD simulations to study the orientation and dynamics of benzyl alcohol when dissolved in nematic lyotropic liquid crystals, which can serve as a model for cell membranes. nih.gov

Quantum Chemical Calculations for Properties and Interactions

Quantum chemical calculations provide a detailed understanding of a molecule's properties and interactions at the atomic and subatomic levels. These calculations can predict a wide range of properties, including molecular geometry, dipole moment, polarizability, and vibrational frequencies.

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-2-fluorobenzyl alcohol, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1: Reduction of 5-bromo-2-fluorobenzaldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0–25°C. Yields depend on the steric and electronic effects of substituents; LiAlH4 typically provides higher conversion (>90%) but requires strict moisture control .

- Route 2: Hydrolysis of 5-bromo-2-fluorobenzyl chloride via nucleophilic substitution with aqueous NaOH. Reaction time and temperature (e.g., 50–70°C for 6–12 hours) must be optimized to minimize side-product formation (e.g., elimination or oxidation) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>19</sup>F NMR: Confirm regiochemistry and purity by observing coupling patterns (e.g., <sup>3</sup>JH-F for ortho-fluorine interactions) .

- FT-IR: Identify O-H stretching (~3200–3500 cm<sup>−1</sup>) and C-Br vibrations (~550–650 cm<sup>−1</sup>) .

- HPLC-MS: Quantify purity (>97%) and detect trace impurities (e.g., residual aldehyde or chloride precursors) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- DFT Calculations: Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on aryl rings) using Gaussian or ORCA software. Solvent models (e.g., PCM for THF/water) refine dipole moment and solubility predictions .

- Molecular Docking: Screen derivatives for binding affinity to target enzymes (e.g., oxidoreductases) using AutoDock Vina. Focus on halogen-bonding interactions between Br/F and protein residues .

Q. What strategies mitigate instability of this compound under storage or reaction conditions?

Methodological Answer:

- Storage: Store at 2–8°C in amber vials under inert gas (N2 or Ar) to prevent oxidation or hydrolysis. Lyophilization extends shelf life for aqueous-sensitive applications .

- In Situ Stabilization: Add radical inhibitors (e.g., BHT at 0.1–1 wt%) during reactions involving elevated temperatures (>80°C) or UV light exposure .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Q. What are the key considerations for designing analogs of this compound to enhance bioactivity?

Methodological Answer:

- Halogen Substitution: Replace bromine with iodine (e.g., 5-iodo-2-fluorobenzyl alcohol) to modulate steric bulk and lipophilicity. Monitor changes in LogP via shake-flask assays .

- Functional Group Addition: Introduce electron-donating groups (e.g., -OCH3 at position 4) to alter redox potential, as seen in related benzotrifluoride derivatives .

Data Contradiction Analysis

Q. How should researchers address variability in reported melting points for this compound?

Methodological Answer:

- Purification Protocols: Recrystallize from ethyl acetate/hexane mixtures (1:3 v/v) to isolate pure crystalline forms. DSC/TGA analysis confirms polymorphism or hydrate formation .

- Cross-Validation: Compare data with structurally similar compounds (e.g., 4-bromo-2,6-difluorobenzyl alcohol, m.p. 92–94°C) to identify systematic measurement errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro